1-O-Ethylpiptocarphin F
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Overview
Description
1-O-Ethylpiptocarphin F is a sesquiterpenoid compound isolated from the herbs of Vernonia volkameriifolia . It has a molecular formula of C23H32O8 and a molecular weight of 436.50 g/mol . This compound is known for its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-O-Ethylpiptocarphin F is typically isolated from natural sources, specifically the herbs of Vernonia volkameriifolia . The extraction process involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified using chromatographic techniques to achieve high purity levels (≥98%) .
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the extraction and purification methods used in laboratory settings can be scaled up with appropriate modifications to meet industrial demands. This would involve optimizing solvent usage, extraction times, and purification processes to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-O-Ethylpiptocarphin F can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
1-O-Ethylpiptocarphin F has been cited in numerous scientific studies for its potential biological activities . Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of sesquiterpenoids.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The exact mechanism of action of 1-O-Ethylpiptocarphin F is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, its anti-inflammatory properties may be mediated through the inhibition of pro-inflammatory cytokines and enzymes. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
1-O-Ethylpiptocarphin F can be compared with other sesquiterpenoids isolated from Vernonia volkameriifolia and related species. Some similar compounds include:
- Piptocarphin A
- Piptocarphin B
- Piptocarphin C
- Piptocarphin D
- Piptocarphin E
These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific functional groups and the resulting biological properties.
Properties
IUPAC Name |
[11-ethoxy-6-(ethoxymethyl)-10-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O8/c1-7-27-13-15-18-16(30-20(15)25)11-21(5)9-10-23(31-21,28-8-2)22(6,26)12-17(18)29-19(24)14(3)4/h11,17,26H,3,7-10,12-13H2,1-2,4-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNUNTNCLXJNOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C2C(CC(C3(CCC(O3)(C=C2OC1=O)C)OCC)(C)O)OC(=O)C(=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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